4-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C15H17BrClN3OS and its molecular weight is 402.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a bromine atom and a thiazolo-pyridine moiety, which may confer various biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis pathways, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : 4-bromo-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide; hydrochloride
- Molecular Formula : C15H17BrClN3OS
- Molecular Weight : 402.74 g/mol
- CAS Number : 1189996-42-6
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of thiazolo-pyridine have been shown to inhibit the proliferation of various cancer cell lines. A related compound was reported to have an IC50 value of 1.73 μM against FaDu cells (a human head and neck cancer cell line), demonstrating potent antiproliferative effects . The mechanism of action includes inducing apoptosis and autophagy in cancer cells.
Neuroprotective Effects
The thiazolo-pyridine derivatives are also being investigated for their neuroprotective properties. Compounds in this category have exhibited potential in treating neurodegenerative diseases by modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress . This suggests that this compound could be a candidate for further research in neuropharmacology.
Modulation of Biological Pathways
The compound's ability to modulate specific biological pathways makes it a promising lead for drug discovery. Research has shown that thiazole and benzamide groups can influence various pharmacological activities, including anti-inflammatory responses and immune modulation . The interaction of this compound with nuclear receptors such as ROR γ (retinoic acid receptor-related orphan receptor gamma) is particularly noteworthy as it may play a role in autoimmune disease treatment .
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazolo-Pyridine Moiety : This can be achieved through cyclization reactions involving appropriate precursors.
- Bromination : The introduction of the bromine atom is often performed using brominating agents under controlled conditions.
- Benzamide Formation : The final step involves coupling the thiazolo-pyridine derivative with an appropriate benzoyl chloride to form the benzamide linkage.
Case Studies
Several case studies highlight the biological activity of compounds similar to this compound:
Properties
IUPAC Name |
4-bromo-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3OS.ClH/c1-2-19-8-7-12-13(9-19)21-15(17-12)18-14(20)10-3-5-11(16)6-4-10;/h3-6H,2,7-9H2,1H3,(H,17,18,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXQIEUDZNXXFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.